1-(4-Indol-1-ylbutyl)indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-indol-1-ylbutyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2/c1-3-9-19-17(7-1)11-15-21(19)13-5-6-14-22-16-12-18-8-2-4-10-20(18)22/h1-4,7-12,15-16H,5-6,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTCVCIPYHQQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00311562 | |
| Record name | 1-(4-indol-1-ylbutyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94545-16-1 | |
| Record name | NSC243874 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-indol-1-ylbutyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00311562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for 1 4 Indol 1 Ylbutyl Indole and Analogous N Linked Indole Derivatives
Advanced N-Functionalization Strategies for Indole (B1671886) Synthesis
The functionalization of the indole ring is a cornerstone of heterocyclic chemistry. While the indole nucleus is electron-rich and typically undergoes electrophilic substitution at the C3 position, achieving selective functionalization at the N1 position requires specific synthetic strategies. nih.govnih.gov Advanced methodologies have evolved from traditional alkylation reactions to highly sophisticated transition-metal-catalyzed processes that offer superior control over regioselectivity and functional group tolerance. researchgate.netrsc.org
Alkylation Approaches for N1-Substitution of Indole Moieties
The most direct method for synthesizing 1-(4-indol-1-ylbutyl)indole involves the N-alkylation of two indole units with a suitable four-carbon electrophile. A typical procedure involves the reaction of indole with 1,4-dibromobutane (B41627). ontosight.ai In this reaction, the indole nitrogen acts as a nucleophile. The process is generally carried out in the presence of a base, such as potassium hydroxide, in an anhydrous solvent like dimethylformamide (DMF). nih.gov The base deprotonates the indole N-H, generating the more nucleophilic indolate anion, which then displaces the bromide from the 1,4-dibromobutane. The reaction can proceed stepwise, first forming 1-(4-bromobutyl)indole, which then reacts with a second equivalent of the indolate anion to yield the final product, this compound. ontosight.ainih.gov To facilitate the reaction and improve yields, a phase-transfer catalyst like tetrabutylammonium (B224687) iodide is often added. nih.gov
This classical approach, while straightforward, is a foundational strategy for creating N-linked indole dimers and polymers. Variations of this method include using different bases, solvents, and alkylating agents to optimize the synthesis of a wide range of N-substituted indole derivatives. google.com
Regioselective Synthesis of N-Substituted Indoles via Transition Metal-Catalyzed Reactions
Transition metal catalysis has revolutionized the synthesis of N-substituted indoles, providing powerful tools for achieving high regioselectivity and efficiency under mild conditions. rsc.orgresearchgate.net Catalysts based on palladium, ruthenium, rhodium, and copper have been extensively developed for a variety of N-functionalization reactions.
Palladium catalysts are highly versatile for forming carbon-nitrogen bonds. rsc.orggrafiati.com A notable strategy is the aza-Wacker reaction, which allows for the N-functionalization of indoles with simple alkenes. nih.gov For instance, the reaction of indoles with α-olefins can be catalyzed by Pd(NPhth)₂(PhCN)₂ with oxygen as the terminal oxidant, yielding N-allylic indoles with high selectivity and no competing C3 functionalization. nih.gov Mechanistic studies suggest that additives like Bu₄NBr can prevent undesired side reactions such as olefin isomerization. nih.gov
Another advanced palladium-catalyzed method involves the reaction of indolines with dihydropyrroles, which produces N-alkylated indoles. nih.gov Tandem reactions have also been developed, such as the synthesis of indoles via an intramolecular trapping of Blaise's reaction intermediates, catalyzed by Pd(PPh₃)₄. rsc.org Furthermore, palladium-catalyzed double alkylation of (N-H) indoles with dibromoalkanes provides a facile, one-step synthesis of annulated indoles through a cascade involving C2-alkylation followed by regioselective N-alkylation. rsc.org
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| Pd(NPhth)₂(PhCN)₂ / O₂ | Indole, α-Olefins | N-Allylic Indole | Markovnikov selective aza-Wacker oxidation; O₂ as terminal oxidant. | nih.gov |
| Pd(CH₃CN)₂Cl₂ / dppf | Indoline, 1-Acyl-2,3-dihydro-1H-pyrrole | N-Alkylated Indole | Effective for coupling with dihydropyrroles. | nih.gov |
| PdCl₂(MeCN)₂ | N-Allyl-1H-indole-2-carboxamides | Pyrazino[1,2-a]indoles | Intramolecular cyclization via C-3 functionalization. | beilstein-journals.org |
| Pd(OAc)₂ / Norbornene | Indole, Primary Alkyl Bromides | 2-Alkyl-1H-indole | Palladium/norbornene co-catalyzed C-H alkylation. | organic-chemistry.org |
| [Pd(C₃H₅)Cl]₂ / Chiral Ligand | Indole, Allylic Acetates | Chiral N-Allylated Indole | Asymmetric N-alkylation with high enantioselectivity. | rsc.orgmdpi.com |
Ruthenium catalysts offer atom-efficient pathways for N-alkylation, often employing a "borrowing hydrogen" or "transfer hydrogenation" methodology. researchgate.netmdpi.com This approach enables the use of alcohols as alkylating agents, with water being the only byproduct, which is environmentally benign. researchgate.netkp.dk The Shvo catalyst, a ruthenium complex, in the presence of an acid co-catalyst like p-toluenesulfonic acid (PTSA), has been shown to be highly selective for the N-alkylation of indoles with aliphatic alcohols. researchgate.netkp.dk
Ruthenium catalysts are also effective in promoting the N-alkylation of indoles using tertiary amines through the oxidation of a C(sp³)–H bond. mdpi.comnih.gov For example, ruthenium porphyrins can catalyze the coupling of indoles with N,N-dimethylanilines. nih.gov More complex cascades are also possible, such as a sequential process combining a Zhan-1B ruthenium catalyst for ring-closing metathesis and double bond isomerization with a chiral phosphoric acid for a subsequent Mannich reaction, leading to enantioenriched N-alkylated indole derivatives. rsc.org
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| Shvo Catalyst / PTSA | Indole, Aliphatic Alcohols | N-Alkyl Indole | Transfer hydrogenation; atom-efficient, water as byproduct. | researchgate.netkp.dk |
| [Ru(2,6-Cl₂tpp)CO] | Indole, Tertiary Amines | 3-{[(N-aryl-N-alkyl)amino]methyl}indoles | Oxidation of a C(sp³)–H bond. | nih.gov |
| Zhan-1B / Chiral Phosphoric Acid | Indole, Dienyl Amine | Enantioenriched γ-Lactams | Sequential catalysis: RCM/isomerization/Mannich cascade. | rsc.org |
| RuCl₃ | N-alkyl/N-H indoles, paraformaldehyde, anilines | 3-[p-(dialkylamino)benzyl]indoles | Three-component coupling reaction. | nih.gov |
Rhodium(III)-catalyzed reactions have emerged as powerful methods for synthesizing substituted indoles, often proceeding through C-H activation pathways. A notable strategy involves the use of an internal oxidant, which avoids the need for external oxidizing agents and improves atom economy. One such process is the Rh(III)-catalyzed cyclization of N-nitrosoanilines with alkynes to synthesize indoles, where the N-N bond of the nitroso group serves as a traceless internal oxidant. acs.org
Another innovative approach is the Rh(III)-catalyzed redox-neutral C-H activation of pyrazolones, which react with alkynes to form N-substituted indoles via an N-N bond cleavage. nih.govacs.org This method is praised for its step and redox economy. Rhodium catalysts are also effective in coupling imidamides with α-diazo β-keto esters to produce N-unprotected indoles under mild conditions. thieme-connect.com Direct C-H alkylation of indoles with diazo compounds has also been achieved using Rh(III) catalysis, offering a highly efficient and atom-economic route to alkyl-substituted indoles with nitrogen gas as the only byproduct. mdpi.com
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| [RhCpCl₂]₂ | N-Nitrosoanilines, Alkynes | Substituted Indoles | N-N bond acts as an internal oxidant; C-H activation. | acs.org |
| [RhCpCl₂]₂ | Pyrazolones, Alkynes | N-(3-aminobut-2-enoyl) Indoles | Redox-neutral C-H activation; N-N bond cleavage. | nih.govacs.org |
| [RhCpCl₂]₂ | Imidamides, α-Diazo β-keto esters | N-Unprotected Indoles | C-H activation and C-C/C-N bond cleavage. | thieme-connect.com |
| [RhCpCl₂]₂ | Indoles, Diazo compounds | C2-Alkylated Indoles | Highly atom-economic; N₂ as the only byproduct. | mdpi.com |
Copper catalysis provides cost-effective and efficient methods for the N-functionalization of indoles. rsc.orgrsc.org A significant challenge in indole alkylation is controlling regioselectivity between the N1 and C3 positions. A copper hydride (CuH)-catalyzed process has been developed that allows for a ligand-controlled, regiodivergent synthesis of either N- or C3-alkylated chiral indoles. nih.govnih.gov By employing electrophilic N-(benzoyloxy)indole derivatives and selecting either DTBM-SEGPHOS or Ph-BPE as the ligand, one can achieve high levels of regio- and enantioselectivity for N-alkylation or C3-alkylation, respectively. nih.govnih.gov
Another efficient method is the copper-catalyzed direct N-alkylation of indoles via a reductive cross-coupling reaction between N-tosylhydrazones and indole reagents. rsc.orgresearchgate.net This reaction is typically performed with copper iodide (CuI) as the catalyst, a phosphine (B1218219) ligand, and a base, yielding a variety of N-alkylated indoles in good yields. researchgate.net
| Catalyst System | Reactants | Product Type | Key Features | Reference(s) |
| CuH / DTBM-SEGPHOS | N-(Benzoyloxy)indoles, Styrenes | N-Alkylated Indoles | Enantioselective; ligand-controlled regioselectivity. | nih.govnih.gov |
| CuI / Tri(p-tolyl)phosphine | Indoles, N-Tosylhydrazones | N-Alkyl Indoles | Reductive cross-coupling. | rsc.orgresearchgate.net |
| Cu Catalyst / Additive | 3-Substituted Indoles, Arylglyoxal Hydrates | N-1 and C-2 Indolyl Diketones | Regioselectivity controlled by catalyst, additive, and solvent. | rsc.org |
| CuI / L-proline | 2-Bromotrifluoroacetanilide, 1-Alkyne | Substituted Indoles | Cross-coupling followed by cyclization. | organic-chemistry.org |
Photocatalytic Approaches for Indole Core Formation
Photocatalysis has emerged as a powerful tool in organic synthesis, offering unique reaction pathways that are often inaccessible under thermal conditions. By harnessing the energy of visible light, photocatalysts can facilitate a variety of transformations with high selectivity and efficiency, often under mild reaction conditions.
Gold-based photocatalysts have garnered significant attention for their ability to mediate energy transfer (EnT) processes. rsc.orgkaust.edu.sa These catalysts, particularly gold(I) complexes, possess favorable photophysical properties, including strong absorption in the visible region, efficient intersystem crossing to a long-lived triplet state, and high triplet energies. kaust.edu.sanih.gov These characteristics allow them to act as potent photosensitizers, activating substrates that are otherwise unreactive.
In the context of indole chemistry, gold-mediated EnT photocatalysis has been successfully employed for the construction of complex, fused indole architectures. rsc.orgkaust.edu.saresearchgate.net For instance, the synthesis of cyclohepta[b]indoles has been achieved from functionalized indoles through an intramolecular [2+2] cycloaddition followed by rearrangement, a process facilitated by a gold sensitizer. rsc.orgkaust.edu.saresearchgate.netrsc.org This transformation highlights the potential of gold photocatalysis to construct intricate indole-containing scaffolds in a single, atom-economical step. rsc.org
The general mechanism involves the absorption of light by the gold photocatalyst, which then transfers its energy to the indole substrate. This energy transfer populates the triplet excited state of the indole, initiating the desired chemical transformation. rsc.orgkaust.edu.sa The operational simplicity and the ability to use environmentally benign solvents further enhance the appeal of this methodology. nih.gov
| Substrate | Photocatalyst | Solvent | Yield (%) |
|---|---|---|---|
| Dimethyl-substituted indole | PhotAuCat I (4 mol%) | iPrOAc | 84 |
| Dimethyl-substituted indole | PhotAuCat I (2 mol%) | iPrOAc | 37 |
| Dimethyl-substituted indole | PhotAuCat III | EtOAc | 64 |
Synthetic Strategies for Constructing the 1,4-Butane Linker in Di-Indole Systems
A common and straightforward method for the synthesis of this compound involves the N-alkylation of indole with 1,4-dibromobutane. nih.govontosight.ai This reaction is typically carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. nih.gov The initial reaction of one equivalent of indole with 1,4-dibromobutane yields the intermediate 1-(4-bromobutyl)indole, which can then be reacted with a second equivalent of indole to form the desired di-indole product. nih.gov
Directed coupling reactions offer a powerful approach to selectively form carbon-carbon or carbon-heteroatom bonds at specific positions on the indole ring. By employing a directing group, typically attached to the indole nitrogen, it is possible to overcome the inherent reactivity patterns of the indole nucleus and achieve functionalization at less reactive sites. acs.orgbeilstein-journals.org For instance, the use of a pyridylsulfonyl directing group can facilitate the C2-alkenylation of indoles. chim.it
In the context of synthesizing N-linked di-indole systems, palladium-catalyzed reactions have been developed for the annulation of indoles with dibromoalkanes like 1,4-dibromobutane. thieme-connect.comresearchgate.net These reactions can proceed through a cascade process involving C-H activation and subsequent intramolecular cyclization, leading to fused ring systems. thieme-connect.com While these specific examples lead to cyclized products, the underlying principle of transition-metal-catalyzed cross-coupling can be adapted for the intermolecular connection of two indole moieties via an aliphatic chain.
| Indole Derivative | Product | Yield (%) |
|---|---|---|
| Indole | 1,2,3,4-Tetrahydrocarbazole | 68 |
| 5-Methoxyindole | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 55 |
| 5-Chloroindole | 6-Chloro-1,2,3,4-tetrahydrocarbazole | 42 |
The construction of complex molecules like this compound can be approached through either a linear or a convergent synthesis. fiveable.mewikipedia.org
A linear synthesis involves a step-by-step sequence of reactions where the product of one reaction becomes the starting material for the next. fiveable.me In the case of this compound, a linear approach would typically involve:
Reaction of indole with an excess of 1,4-dibromobutane to form 1-(4-bromobutyl)indole.
Purification of the intermediate.
Reaction of 1-(4-bromobutyl)indole with another molecule of indole to yield the final product.
A convergent synthesis , on the other hand, involves the independent synthesis of different fragments of the target molecule, which are then combined in the final steps. fiveable.menih.gov For this compound, a convergent approach might involve:
Independent synthesis of two indole-containing fragments.
Coupling of these two fragments to form the final product.
Principles of Sustainable Synthesis in N-Linked Indole Compound Preparation
The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. rsc.orgbeilstein-journals.orgtandfonline.com These principles focus on aspects such as atom economy, the use of renewable resources, the reduction of waste, and the use of safer solvents and reagents. acs.org
In the context of preparing N-linked indole compounds, several sustainable strategies can be employed:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. openmedicinalchemistryjournal.comorganic-chemistry.org
Catalyst-Free Reactions: Developing reaction conditions that proceed efficiently without the need for a catalyst can simplify purification and reduce waste. acs.orgopenmedicinalchemistryjournal.com
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form the product, are highly atom-economical and can significantly reduce the number of synthetic steps and purification procedures. rsc.orgrug.nl
Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields, which contributes to a more efficient and sustainable process. tandfonline.com
By incorporating these principles, the synthesis of this compound and related compounds can be made more efficient, cost-effective, and environmentally responsible.
Advanced Spectroscopic and Structural Elucidation of 1 4 Indol 1 Ylbutyl Indole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1-(4-Indol-1-ylbutyl)indole in solution. The molecule's inherent C2 symmetry, with a rotational axis passing through the center of the C2-C3 bond of the butyl chain, dictates that the two indole (B1671886) rings and the respective halves of the butyl chain are chemically equivalent. This symmetry significantly simplifies the expected NMR spectra, as corresponding nuclei on each half of themolecule will have identical chemical shifts.
Comprehensive One-Dimensional (1D) NMR Analysis (¹H, ¹³C) for Structural Connectivity
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to one indole unit and half of the butyl chain. The indole protons will appear in the aromatic region (typically δ 6.5-7.7 ppm), while the butyl chain protons will be in the aliphatic region (δ 1.5-4.5 ppm). The N-alkylation of indole typically shifts the H-2 and H-3 protons slightly downfield compared to unsubstituted indole. The protons of the butyl chain will exhibit splitting patterns corresponding to their adjacent methylene (B1212753) groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be simplified due to the molecule's symmetry, showing only 10 distinct signals: 8 for the indole ring carbons and 2 for the butyl chain carbons. The chemical shifts provide direct evidence of the carbon skeleton. N-alkylation primarily affects the carbons of the pyrrole (B145914) ring moiety (C-2, C-3, C-3a, C-7a).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on indole and N-alkylindole derivatives. Actual experimental values may vary.)
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | - | - |
| 2 | 7.15 (d, J=3.1 Hz) | 128.6 |
| 3 | 6.50 (d, J=3.1 Hz) | 101.5 |
| 3a | - | 128.9 |
| 4 | 7.65 (d, J=7.8 Hz) | 121.5 |
| 5 | 7.10 (t, J=7.5 Hz) | 119.5 |
| 6 | 7.20 (t, J=7.6 Hz) | 121.0 |
| 7 | 7.55 (d, J=8.1 Hz) | 109.8 |
| 7a | - | 136.0 |
| 1' (α-CH₂) | 4.25 (t, J=7.0 Hz) | 46.5 |
Application of Two-Dimensional (2D) NMR Techniques for Complex Structure Assignment (COSY, HSQC, HMBC, NOESY)
To unambiguously confirm the structure and assign all proton and carbon signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. Key expected correlations include those between the adjacent protons on the benzene (B151609) ring of the indole nucleus (H-4 through H-7) and between the adjacent methylene groups of the butyl chain (H-1' and H-2'). A crucial correlation would also be seen between the indole H-2 and H-3 protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.netrsc.org This experiment would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, connecting the signal at δ 7.15 ppm to the carbon at δ 128.6 ppm (C-2) and the triplet at δ 4.25 ppm to the carbon at δ 46.5 ppm (C-1'). researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are in close proximity. A key NOESY correlation would be expected between the α-methylene protons of the butyl chain (H-1') and the H-7 proton of the indole ring, confirming the N-1 substitution position and the spatial arrangement of the chain relative to the ring. thno.org
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound and to study its fragmentation patterns, which provides further structural evidence.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. rsc.org For this compound (C₂₀H₂₀N₂), the expected monoisotopic mass of the neutral molecule is 288.1626 Da. HRMS-ESI would detect the protonated molecule [C₂₀H₂₁N₂]⁺ with a calculated m/z of 289.1705.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation. The primary fragmentation pathways for this molecule are predicted to involve the butyl linker and the indole rings.
Table 2: Predicted ESI-MS Fragmentation for this compound
| m/z (Predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 289.1705 | [M+H]⁺ | Protonated molecular ion |
| 172.0968 | [C₁₂H₁₂N]⁺ | Cleavage of the C-N bond, forming an N-butylindole cation |
| 130.0651 | [C₉H₈N]⁺ | Cleavage of the butyl chain, yielding a protonated methylindole-like fragment |
Vibrational Spectroscopy for Functional Group Identification (Fourier-Transform Infrared Spectroscopy, FTIR)
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would show characteristic peaks for both the aromatic indole rings and the aliphatic butyl chain.
Table 3: Predicted FTIR Absorption Bands for this compound (Based on characteristic frequencies for N-alkylindoles)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic C-H (Indole) |
| 2950-2850 | C-H Stretch | Aliphatic C-H (Butyl chain) |
| 1610-1580 | C=C Stretch | Aromatic Ring (Indole) |
| 1465-1450 | C=C Stretch / C-H Bend | Aromatic Ring / Aliphatic CH₂ |
| 1330-1250 | C-N Stretch | Aromatic C-N (Indole) |
Unlike unsubstituted indole, this compound would lack the characteristic sharp N-H stretching peak typically found around 3400 cm⁻¹. researchgate.net The presence of strong aliphatic C-H stretching bands around 2900 cm⁻¹ and the absence of the N-H band would be key indicators of successful N-alkylation. impactfactor.orgyuntech.edu.tw
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Properties Elucidation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the indole ring system. Because the two indole rings are separated by a saturated C₄ alkyl chain, they are electronically isolated. google.com Therefore, the UV-Vis spectrum is expected to be nearly identical to that of a simple N-alkylindole, such as 1-methylindole. The spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, should exhibit two main absorption bands.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| λmax (nm) (Predicted) | Electronic Transition | Chromophore |
|---|---|---|
| ~220 | π → π* | Benzenoid system |
The intensity of the absorption would be expected to be approximately double that of a comparable concentration of a mono-N-alkylindole, as there are two independent chromophores per molecule.
Computational and Theoretical Investigations of 1 4 Indol 1 Ylbutyl Indole Systems
Density Functional Theory (DFT) Calculations for Mechanistic and Electronic Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying indole-containing systems.
A plausible and common synthetic route to 1-(4-indol-1-ylbutyl)indole involves a two-step nucleophilic substitution. The first step is the reaction of indole (B1671886) with 1,4-dibromobutane (B41627), typically using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF), to yield the intermediate 1-(4-bromobutyl)-1H-indole. The second step involves the subsequent reaction of this intermediate with another indole molecule (in the form of its indolide anion) to form the final product.
DFT calculations are instrumental in mapping out the energy profile of this synthetic pathway. By computing the energies of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed.
Transition State Analysis: For the N-alkylation steps, DFT can locate the transition state structures, which typically resemble an Sₙ2 mechanism. Calculations can determine the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. Lower activation energies suggest a more facile reaction.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | 1-(4-bromobutyl)-1H-indole + Indolide anion | 0.0 |
| Transition State (TS) | Sₙ2 transition state for C-N bond formation | +18.5 |
| Products | This compound + Br⁻ | -25.0 |
The electronic properties of a molecule govern its reactivity and interactions. DFT calculations provide a detailed picture of the electron distribution and the key molecular orbitals involved in chemical processes. researchgate.net
Charge Distribution: Analysis methods like Natural Bond Orbital (NBO) or Mulliken population analysis can be used to calculate the partial atomic charges. In this compound, the nitrogen atoms of the indole rings are expected to carry a negative partial charge, while the attached carbons and the alkyl chain protons will be more positive. This distribution highlights the nucleophilic character of the indole rings.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. wuxibiology.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. researchgate.net For this compound, both the HOMO and LUMO are expected to be predominantly localized on the π-systems of the two indole rings. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netwuxibiology.com
| Parameter | Typical Energy Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.5 to -6.0 | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -0.5 to -1.0 | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | Correlates with chemical stability and electronic transitions researchgate.net |
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation and analysis. rsc.org
Vibrational Spectroscopy (IR): By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the vibrational frequencies of the molecule. This generates a theoretical infrared (IR) spectrum. Key predicted peaks for this compound would include C-H stretches from the aromatic and alkyl regions, C=C stretches of the benzene (B151609) rings, and C-N stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the ¹³C and ¹H NMR chemical shifts. These predicted values are invaluable for assigning peaks in experimental spectra and confirming the molecular structure.
Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. For this compound, the lowest energy transitions are expected to be π→π* transitions localized on the indole chromophores, which would correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. rsc.org
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Indole C2 | ~128 |
| Indole C3 | ~102 |
| Indole C3a | ~129 |
| Indole C7a | ~136 |
| N-CH₂ (Butyl) | ~45 |
| Internal CH₂ (Butyl) | ~27-30 |
Molecular Modeling and Conformational Analysis of Flexible Indole-Alkyl Linker Systems
The four-carbon butyl chain connecting the two indole rings imparts significant flexibility to the molecule. libretexts.org Understanding the different spatial arrangements, or conformations, is crucial as they can influence the molecule's physical properties and biological interactions.
Molecular modeling, using both quantum mechanics (DFT) and faster classical molecular mechanics (MM) force fields, is employed to perform conformational analysis. By systematically rotating the dihedral angles of the C-C and N-C bonds in the linker, a potential energy surface (PES) can be mapped. ethz.ch
This analysis reveals the most stable, low-energy conformations. For this compound, several key conformers are possible:
Extended Conformation: An all-anti arrangement of the butyl chain results in a linear, extended structure that minimizes steric repulsion between the two indole units.
Folded Conformations: The chain can fold back on itself, allowing the two indole rings to come into close proximity. These folded structures can be stabilized by attractive intramolecular π-π stacking interactions.
The relative stability of these conformers depends on a delicate balance between stabilizing forces (like π-π stacking) and destabilizing steric hindrance. Computational studies can quantify these energy differences, suggesting which conformations are most likely to be populated at a given temperature. ethz.ch
Theoretical Studies on Intermolecular Interactions and Supramolecular Recognition Pathways
Beyond the single molecule, computational methods can explore how molecules of this compound interact with each other and with other chemical species. These non-covalent interactions are fundamental to crystal packing, self-assembly, and molecular recognition. mdpi.com
The primary intermolecular forces at play include:
π-π Stacking: The electron-rich faces of the indole rings can stack on top of each other, a highly significant interaction in aromatic systems. nih.gov
C-H···π Interactions: The C-H bonds of the alkyl linker or from a neighboring molecule can interact favorably with the π-electron cloud of an indole ring.
DFT calculations that include corrections for dispersion forces (e.g., DFT-D3) are essential for accurately modeling these weak but cumulative interactions. nih.gov Such studies can predict the geometry and binding energy of dimers and larger clusters, providing insight into how the molecules might arrange in a crystal lattice.
Furthermore, the structure of this compound, with two aromatic recognition sites held by a flexible tether, makes it a candidate for studies in supramolecular chemistry. The two indole moieties could act as a "molecular tweezer," capable of binding guest molecules within its cavity. Theoretical studies can model these host-guest interactions, predicting binding affinities and specificities for different guests, which is a key aspect of supramolecular recognition. nih.gov
Research Applications and Functional Design Strategies for 1 4 Indol 1 Ylbutyl Indole Derivatives
Rational Design and Development of Molecular Probes in Chemical Biology
The indole (B1671886) nucleus is a prevalent feature in many biologically active compounds and often serves as a key pharmacophore in drug discovery. The di-indole structure of 1-(4-indol-1-ylbutyl)indole offers a platform for designing molecular probes to investigate biological systems.
Design Principles for Modulating Molecular Recognition and Binding Specificity
The rational design of molecular probes based on the this compound scaffold focuses on optimizing interactions with biological targets. The two indole rings can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for molecular recognition.
Key design principles include:
Modulation of Inter-indole Distance and Orientation: The flexible butyl linker allows the two indole rings to adopt various spatial arrangements. The length and rigidity of the linker can be modified to pre-organize the indole moieties for optimal binding to a specific biological target. Shorter or more rigid linkers would restrict conformational freedom, potentially increasing binding affinity and specificity.
Substitution on the Indole Rings: Introducing substituents on the indole rings can fine-tune the electronic properties and steric profile of the molecule. Electron-donating or electron-withdrawing groups can alter the hydrogen bonding capacity and π-electron density of the indole rings, thereby influencing their binding interactions. For instance, strategic placement of hydrogen bond donors or acceptors can enhance binding to protein active sites.
Introduction of Reporter Groups: For probe development, the scaffold can be functionalized with reporter groups such as fluorophores, biotin (B1667282) tags, or photo-crosslinkers to enable detection and identification of binding partners.
A study on bis-indole derivatives demonstrated that their interaction with bovine serum albumin (BSA) was primarily through hydrogen bonding and van der Waals forces, with the compounds binding to the Trp residues of the protein. This highlights the potential of the di-indole motif in targeting specific amino acid residues in proteins. researchgate.net
Development of Fluorescence-Based Probes for Advanced Imaging and Detection Methodologies
Indole and its derivatives are known for their intrinsic fluorescence properties, making them attractive for the development of fluorescent probes. The this compound scaffold can be engineered to create probes for various biological applications, including bioimaging.
The development of such probes often involves the following strategies:
Leveraging Intrinsic Fluorescence: The inherent fluorescence of the indole rings can be modulated upon binding to a target. Changes in the local microenvironment upon binding can lead to alterations in fluorescence intensity, lifetime, or emission wavelength, providing a detectable signal.
Incorporation of Fluorophores: For applications requiring brighter or more photostable probes, the this compound scaffold can be conjugated to external fluorophores. The choice of fluorophore depends on the desired excitation and emission wavelengths for a specific imaging modality.
Design of "Turn-On" or Ratiometric Probes: More sophisticated probes can be designed to exhibit a "turn-on" fluorescence response, where they are non-fluorescent in the unbound state and become fluorescent upon binding to the target. Ratiometric probes, which show a shift in the ratio of fluorescence intensities at two different wavelengths upon binding, offer the advantage of being less susceptible to variations in probe concentration and instrumental settings.
Research on 3,3′-bisindolyl(aryl)methanes has shown that these compounds are highly emissive, with emission maxima in the range of 420–450 nm, originating from ligand-centered π-π* transitions. rsc.org This suggests that the di-indole core of this compound could be similarly exploited for its fluorescence properties.
Exploration in Advanced Materials Science
The electronic and structural properties of di-indole derivatives make them promising candidates for applications in organic electronics and supramolecular chemistry.
Investigation of Optoelectronic Properties and Charge Transfer Characteristics
The two indole rings in this compound can engage in electronic communication, influencing the optoelectronic properties of the molecule. The extent of this interaction is dependent on the conformation of the butyl linker.
Intramolecular Charge Transfer: In molecules with donor-acceptor character, intramolecular charge transfer (ICT) can occur upon photoexcitation. While both indole rings are electron-rich, substitution with electron-withdrawing groups on one ring and electron-donating groups on the other could induce ICT character. The flexible butyl linker would allow the molecule to adopt a conformation that facilitates this charge transfer. Studies on other donor-acceptor systems have shown that ICT can lead to interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence. rsc.org
Charge Transport: In the solid state, the packing of this compound derivatives would play a crucial role in their charge transport properties. The ability of the indole rings to form π-π stacks could facilitate charge hopping between molecules, which is a key requirement for organic semiconductor materials. The flexibility of the butyl linker might, however, introduce disorder, which could be detrimental to charge transport. Careful molecular design to control the solid-state packing is therefore essential. Research on other π-conjugated systems has demonstrated that controlling intermolecular interactions is critical for achieving high charge carrier mobilities. scribd.com
Table 1: Predicted Optoelectronic Properties of Substituted this compound Derivatives (Hypothetical Data)
| Substituent on Indole 1 | Substituent on Indole 2 | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted Emission Max (nm) |
| H | H | -5.4 | -1.9 | 3.5 | 380 |
| OCH₃ | H | -5.2 | -1.8 | 3.4 | 395 |
| H | CN | -5.7 | -2.5 | 3.2 | 420 |
| OCH₃ | CN | -5.5 | -2.6 | 2.9 | 450 |
This table presents hypothetical data based on general principles of electronic effects of substituents on aromatic systems and is for illustrative purposes only.
Potential for Self-Assembly and Supramolecular Architectures Based on Di-Indole Motifs
The ability of indole rings to participate in non-covalent interactions, particularly hydrogen bonding and π-π stacking, makes this compound and its derivatives interesting building blocks for supramolecular chemistry.
Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the π-system can act as a hydrogen bond acceptor. These interactions can drive the self-assembly of molecules into well-defined architectures such as chains, sheets, or helical structures.
π-π Stacking: The planar aromatic surfaces of the indole rings can stack on top of each other, driven by attractive van der Waals forces. The butyl linker's flexibility would influence the geometry of this stacking, allowing for either cofacial or slipped-stack arrangements, which in turn would affect the electronic properties of the resulting assembly.
Host-Guest Chemistry: The conformational flexibility of this compound might allow it to act as a host for small guest molecules, with the two indole rings forming a binding pocket.
Studies on indole–pyrazole hybrids have shown their ability to form diverse supramolecular assemblies, including dimers, tetramers, and chains, through N–H(indole)∙∙∙N(pyrazole) hydrogen bonds. nih.gov This demonstrates the potential of the indole N-H group in directing self-assembly.
Design Principles for Linker Adaptations in Controlled Release Systems
The this compound scaffold can be envisioned as a linker in controlled release systems, where a therapeutic agent is attached to the linker and is released at a specific target site. The design of such a linker would need to incorporate a cleavable moiety.
Key design principles for adapting the this compound as a linker include:
Introduction of a Cleavable Unit: The butyl chain can be modified to include a linkage that is susceptible to cleavage under specific physiological conditions, such as changes in pH, redox potential, or the presence of certain enzymes. Examples of cleavable linkers include hydrazones (pH-sensitive), disulfides (redox-sensitive), and peptide sequences (enzyme-sensitive). biosynth.com
Self-Immolative Spacers: To ensure efficient release of the unmodified drug, a self-immolative spacer can be incorporated between the cleavable unit and the drug. researchgate.net Once the cleavable unit is triggered, the spacer undergoes a spontaneous electronic cascade reaction that liberates the drug.
Modulating Flexibility and Solubility: The length and composition of the linker can be adjusted to optimize the solubility and pharmacokinetic properties of the entire drug-linker conjugate. Flexible linkers, like the butyl chain, can help to overcome steric hindrance and allow for efficient interaction of the targeting moiety with its receptor and the cleavable unit with its trigger. nih.gov
For instance, a peptide sequence cleavable by a tumor-specific enzyme could be incorporated into the butyl chain. Upon enzymatic cleavage at the tumor site, a self-immolative cascade could be initiated, leading to the release of a conjugated drug.
Table 2: Examples of Cleavable Linkages for Controlled Release Systems
| Linkage Type | Cleavage Trigger | Application |
| Hydrazone | Acidic pH (e.g., in endosomes/lysosomes) | Targeting acidic tumor microenvironments |
| Disulfide | Reducing agents (e.g., glutathione (B108866) in cytoplasm) | Intracellular drug delivery |
| Peptide | Specific enzymes (e.g., cathepsins overexpressed in tumors) | Enzyme-targeted cancer therapy |
| β-Glucuronide | β-Glucuronidase (present in tumor microenvironment) | Targeted release in tumors |
Theoretical Frameworks for Integrating Self-Immolative Linker Chemistry into Di-Indole Scaffolds
The integration of self-immolative linkers into di-indole scaffolds, such as this compound, represents a sophisticated strategy in medicinal chemistry and drug delivery. This approach aims to combine the unique physicochemical and biological properties of di-indole derivatives with the precise and triggerable release mechanisms afforded by self-immolative chemistry. The indole nucleus is a "privileged scaffold" in drug discovery, known for its ability to interact with a wide range of biological targets. nih.gov Di-indole structures, therefore, offer the potential for multivalent interactions or unique spatial arrangements that can enhance target affinity and selectivity.
The theoretical design of such constructs involves several key considerations: the point of attachment on the di-indole scaffold, the choice of the self-immolative linker, and the nature of the triggering mechanism. The butyl chain connecting the two indole rings in this compound offers a flexible site for modification, although functionalization of the indole rings themselves is also a viable strategy.
Conceptual Design and Mechanistic Principles
Self-immolative linkers are designed to undergo a cascade of intramolecular reactions upon cleavage of a trigger group, leading to the release of a payload molecule. reading.ac.uk The most common mechanisms involve 1,6-elimination or cyclization reactions. semanticscholar.org For a di-indole scaffold, a self-immolative linker could be theoretically attached to one of the indole nitrogens or at various positions on the aromatic rings.
The general scheme for a di-indole-based prodrug incorporating a self-immolative linker would involve three main components:
The Di-Indole Scaffold: (e.g., this compound) which may serve as a carrier, a targeting moiety, or part of the therapeutic agent itself.
The Self-Immolative Linker: A chemical entity that connects the di-indole scaffold to a payload.
The Trigger: A functional group that can be cleaved by a specific stimulus (e.g., an enzyme, pH change, or reducing environment).
Upon activation of the trigger, the linker is designed to fragment in a predetermined manner, ensuring the release of the payload in its active form.
Potential Functionalization Strategies for Di-Indole Scaffolds
The functionalization of the this compound scaffold is crucial for the attachment of a self-immolative linker. Several positions on the indole rings are amenable to chemical modification. The most reactive position on indole for electrophilic aromatic substitution is C3. nih.gov If the C3 position is occupied, substitution can occur at other positions. The nitrogen atom of the indole ring is also a key site for functionalization.
| Position on Indole Ring | Potential Functionalization Reaction | Rationale for Linker Attachment |
| N1-H of the second indole | N-alkylation or N-acylation | Provides a direct and often high-yielding route for linker attachment. |
| C3 position | Electrophilic substitution (e.g., Mannich reaction, Friedel-Crafts acylation) | Allows for the introduction of a variety of functional groups suitable for linker conjugation. |
| C2 position | Lithiation followed by electrophilic quench | Offers an alternative to C3 functionalization, particularly if C3 is blocked. |
| Butyl Linker | Modification of the alkyl chain | Could potentially be modified to include functional groups for linker attachment, though this is synthetically more challenging. |
Table 1: Potential Functionalization Strategies for Attaching Self-Immolative Linkers to a Di-Indole Scaffold.
Theoretical Integration of Self-Immolative Linkers
The choice of a self-immolative linker to be integrated with a di-indole scaffold would depend on the desired release mechanism and the nature of the target environment.
P-aminobenzyloxycarbonyl (PABC) Linkers: These are among the most widely used self-immolative linkers. A PABC linker could be attached to a di-indole scaffold, for instance, through an amide or carbamate (B1207046) bond at a functionalized position. Cleavage of a trigger group (e.g., by an enzyme) would unmask the aniline (B41778) nitrogen, initiating a 1,6-elimination that releases the payload.
Cyclization-Based Linkers: These linkers release a payload through an intramolecular cyclization reaction. The rate of cyclization can be modulated by steric and electronic effects. Kinetic studies of such systems are crucial for predicting their behavior in a biological context. semanticscholar.org A di-indole scaffold could be designed to sterically favor or disfavor the cyclization process, thus tuning the release rate.
Computational Modeling and Kinetic Studies
Computational chemistry plays a vital role in the design and optimization of such complex molecular systems. indexcopernicus.com Molecular modeling can be used to predict the conformational preferences of the di-indole-linker-payload conjugate and to study the energetics of the self-immolation process. rsc.org
Kinetic studies are essential to ensure that the linker is stable under physiological conditions but undergoes rapid cleavage and self-immolation upon encountering the specific trigger. nih.gov For a di-indole-based system, it would be important to study how the bulky di-indole moiety affects the kinetics of the linker cleavage and the subsequent self-immolation.
| Parameter | Computational/Experimental Approach | Relevance to Di-Indole Scaffold Integration |
| Linker Stability | Quantum mechanics (QM) calculations, stability assays in plasma/buffer | To ensure the prodrug remains intact until it reaches the target site. The electronic properties of the indole rings could influence linker stability. |
| Cleavage Kinetics | Enzyme kinetics assays, QM/MM simulations | To determine the rate of trigger removal. The steric bulk of the di-indole scaffold may affect enzyme-linker interactions. |
| Self-Immolation Rate | Spectroscopic monitoring of payload release, computational modeling of reaction pathways | To ensure rapid and complete release of the payload after trigger cleavage. The conformation of the di-indole scaffold could influence the rate-limiting step of self-immolation. |
| Conformational Analysis | Molecular dynamics (MD) simulations | To understand how the di-indole scaffold and linker fold in solution, which can impact accessibility to the trigger and the efficiency of self-immolation. |
Table 2: Key Parameters and Investigative Approaches for Di-Indole Self-Immolative Systems.
Future Research Trajectories and Interdisciplinary Opportunities
Emerging Catalytic Approaches for the Scalable Synthesis of Complex N-Linked Indole (B1671886) Systems
The synthesis of N-alkylated indoles, particularly those with complex substituents like another indole ring, has traditionally posed challenges due to the competing reactivity of the C3 position of the indole nucleus. However, recent advancements in catalysis offer promising avenues for the efficient and scalable synthesis of molecules like 1-(4-Indol-1-ylbutyl)indole.
Future research could focus on the application of transition-metal catalysis, which has shown considerable success in the synthesis of N-alkylated indoles. For instance, iron-catalyzed methodologies are emerging as a cost-effective and environmentally benign alternative to more traditional noble metal catalysts. nih.gov Iron complexes have demonstrated the ability to selectively promote N-alkylation of indolines, which can then be oxidized to the corresponding indoles. nih.gov This one-pot, two-step strategy could be adapted for the synthesis of di-indole compounds by utilizing dihaloalkanes as linking agents.
Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been instrumental in forming C-N bonds and could be further optimized for the synthesis of complex N-linked indole systems. google.com The development of novel ligands and catalytic systems that favor N-alkylation over C-alkylation is a key area of ongoing research. nih.gov Copper-catalyzed reactions also present a viable route, with recent studies demonstrating ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles. nih.gov
The exploration of organocatalysis, utilizing small organic molecules to catalyze reactions, also holds potential for the asymmetric synthesis of N-alkylated indoles, which could be relevant for creating chiral di-indole structures with specific biological activities. mdpi.com
Table 1: Potential Catalytic Approaches for the Synthesis of this compound and Related Compounds
| Catalytic System | Potential Advantages | Key Research Focus |
| Iron Catalysis | Cost-effective, low toxicity | Optimization of reaction conditions for di-alkylation |
| Palladium Catalysis | High efficiency, broad substrate scope | Development of ligands for selective N,N'-dialkylation |
| Copper Catalysis | Good functional group tolerance | Ligand design for controlling regioselectivity |
| Organocatalysis | Metal-free, potential for asymmetry | Design of chiral catalysts for enantioselective synthesis |
Integration of Advanced Computational Prediction and Machine Learning in Molecular Design
Computational chemistry and machine learning are poised to revolutionize the design and discovery of novel molecules with desired properties. For a compound like this compound, these in silico tools can predict its physicochemical properties, potential biological activities, and spectroscopic characteristics, thereby guiding synthetic efforts and experimental investigations. mdpi.com
Computational studies can be employed to understand the conformational flexibility of the butyl linker and its influence on the spatial orientation of the two indole rings. This information is crucial for predicting how the molecule might interact with biological targets or self-assemble into larger structures. Density Functional Theory (DFT) calculations, for instance, can provide insights into the electronic structure and reactivity of di-indole systems. mdpi.com
Machine learning algorithms can be trained on existing data for indole derivatives to predict the properties of novel compounds like this compound. These models can screen virtual libraries of related molecules to identify candidates with enhanced properties, such as improved binding affinity to a specific protein or optimized electronic properties for materials applications. This predictive power can significantly accelerate the discovery of new functional molecules based on the di-indole scaffold. rsc.org
Table 2: Application of Computational and Machine Learning Tools in the Study of Di-Indole Scaffolds
| Computational Tool | Application | Predicted Outcome |
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | Understanding of chemical properties and reaction mechanisms |
| Molecular Dynamics (MD) Simulations | Conformational analysis and interaction studies | Prediction of molecular shape and binding modes with targets |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity | Prediction of potential therapeutic applications |
| Machine Learning Models | Property prediction and virtual screening | Identification of novel di-indole derivatives with desired functions |
Expansion into Bio-Inspired Molecular Engineering and Soft Matter Applications for Di-Indole Scaffolds
The indole moiety is a ubiquitous structural motif in nature, found in a vast array of biologically active natural products and biomolecules. wikipedia.org This prevalence provides a rich source of inspiration for the design of novel functional materials. The di-indole structure of this compound can be viewed as a synthetic mimic of naturally occurring bisindole alkaloids, which are known to possess a wide range of biological activities, including anticancer properties. nih.gov
Future research could explore the potential of this compound and its derivatives as building blocks for bio-inspired materials. For example, the ability of indole rings to participate in π-stacking interactions could be harnessed to create self-assembling systems, such as liquid crystals or gels. The flexible butyl linker would play a critical role in dictating the nature of these assemblies.
Furthermore, the incorporation of di-indole units into polymers could lead to the development of novel soft materials with interesting optical or electronic properties. The photophysical properties of indole are well-documented, and linking two indole chromophores could lead to unique fluorescence or charge-transport characteristics. Research into the oligomerization of indole derivatives has already shown potential in creating materials with tunable electronic properties. mdpi.com
The exploration of these bio-inspired and soft matter applications could open up new avenues for the use of di-indole scaffolds in fields such as organic electronics, sensor technology, and drug delivery systems. The synthesis of a library of derivatives with varying linker lengths and indole substitutions would be crucial for systematically investigating the structure-property relationships in these materials.
Q & A
Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?
- Methodological Answer :
- Slow evaporation : Grow crystals in acetonitrile or DCM/hexane mixtures to achieve high-resolution diffraction .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π) influencing packing motifs .
- Temperature-dependent XRD : Collect data at 100 K to minimize thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
